



# Application Notes and Protocols for Glutaminase C-IN-1 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Glutaminase C-IN-1 |           |
| Cat. No.:            | B1671598           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glutaminase C (GAC) is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate.[1][2] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[3][4] Many tumor types exhibit a strong dependence on glutamine for their growth and survival, a phenomenon often referred to as "glutamine addiction".[1][5]

Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of GAC.[2][6] By binding to a site distinct from the active site, it effectively blocks the enzyme's catalytic activity, leading to a reduction in cancer cell proliferation.[6][7] Due to its targeted mechanism of action, Glutaminase C-IN-1 and other GAC inhibitors like CB-839 (Telaglenastat) have emerged as promising therapeutic agents. However, cancer cells can develop resistance to single-agent therapies by activating compensatory metabolic pathways.[3][8] This has led to the exploration of combination therapies, where GAC inhibitors are used in conjunction with other drugs to create a synergistic anti-tumor effect.[3][9]

These application notes provide a comprehensive overview of the use of **Glutaminase C-IN-1** and other GAC inhibitors in combination with various classes of anti-cancer drugs, supported by data from preclinical and clinical studies. Detailed experimental protocols and signaling



pathway diagrams are included to guide researchers in designing and executing their own investigations.

### **Combination Therapy Strategies**

The primary rationale for combining **Glutaminase C-IN-1** with other drugs is to induce synthetic lethality by co-targeting pathways essential for cancer cell survival and proliferation. Key combination strategies include:

- mTOR Inhibitors (e.g., Everolimus): The mTOR pathway is a central regulator of cell growth and metabolism, including glucose utilization.[10][11] Many cancers exhibit hyperactivation of the mTOR pathway.[12] Combining a GAC inhibitor with an mTOR inhibitor can simultaneously block two major nutrient utilization pathways (glutaminolysis and glycolysis), leading to a more potent anti-tumor effect.[13][14][15] Preclinical studies have shown that this combination can lead to synergistic growth inhibition in various cancer models, including renal cell carcinoma (RCC) and glioblastoma.[8][10][16]
- Tyrosine Kinase Inhibitors (TKIs) (e.g., Cabozantinib): TKIs target receptor tyrosine kinases
  that are often dysregulated in cancer and are involved in cell proliferation, angiogenesis, and
  metastasis. Cabozantinib, for instance, inhibits VEGFR, MET, and AXL.[14] The combination
  of a GAC inhibitor with a TKI like cabozantinib has shown promise in treating metastatic
  renal cell carcinoma.[5][8] The FDA has granted Fast Track designation for the combination
  of CB-839 and cabozantinib for this indication.[5]
- Chemotherapeutic Agents (e.g., Paclitaxel): Standard chemotherapies like paclitaxel work by
  disrupting cell division. Some studies have shown that cancer cells can upregulate glutamine
  metabolism to counteract the stress induced by chemotherapy.[17] Combining a GAC
  inhibitor with paclitaxel can sensitize cancer cells to the cytotoxic effects of the
  chemotherapeutic agent, potentially overcoming drug resistance.[17][18] This has been
  observed in models of triple-negative breast cancer and ovarian cancer.[17][18]
- Other Metabolic Inhibitors (e.g., ASCT2 inhibitors): Targeting glutamine metabolism at
  multiple points can also be an effective strategy. Combining a GAC inhibitor with an inhibitor
  of the glutamine transporter ASCT2 (e.g., V-9302) can lead to a more complete shutdown of
  glutamine utilization, resulting in increased reactive oxygen species (ROS) and apoptosis in
  cancer cells.[19]



## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies investigating the efficacy of GAC inhibitors alone and in combination with other drugs.

Table 1: In Vitro Efficacy of GAC Inhibitors in Combination Therapies

| <b>Cancer Type</b>                 | Cell Line | GAC<br>Inhibitor &<br>Concentrati<br>on | Combinatio<br>n Drug &<br>Concentrati<br>on | Effect                                 | Reference |
|------------------------------------|-----------|-----------------------------------------|---------------------------------------------|----------------------------------------|-----------|
| Renal Cell<br>Carcinoma            | ACHN      | CB-839<br>(18.8-300<br>nmol/L)          | Everolimus<br>(1.6-100<br>nmol/L)           | Synergistic reduction in cell survival | [8]       |
| Renal Cell<br>Carcinoma            | SN12      | CB-839 (1<br>μmol/L)                    | -                                           | IC50 of 740<br>nmol/L                  | [20]      |
| Renal Cell<br>Carcinoma            | 786-O     | CB-839 (1<br>μmol/L)                    | -                                           | IC50 of 970<br>nmol/L                  | [20]      |
| Ovarian<br>Cancer                  | HEY       | Compound<br>968                         | -                                           | IC50 of 8.9 ±<br>1.1 μM                | [17]      |
| Ovarian<br>Cancer                  | SKOV3     | Compound<br>968                         | -                                           | IC50 of 29.1<br>± 4.1 μM               | [17]      |
| Ovarian<br>Cancer                  | IGROV-1   | Compound<br>968                         | -                                           | IC50 of 3.5 ±<br>1.15 μM               | [17]      |
| Chronic<br>Lymphocytic<br>Leukemia | HG-3      | CB-839                                  | -                                           | IC50 of 0.41<br>μΜ                     | [21]      |
| Chronic<br>Lymphocytic<br>Leukemia | MEC-1     | CB-839                                  | -                                           | IC50 of 66.2<br>μΜ                     | [21]      |

Table 2: In Vivo Efficacy of GAC Inhibitors in Combination Therapies



| Cancer<br>Type                          | Model                             | GAC<br>Inhibitor &<br>Dosage                                            | Combinatio<br>n Drug &<br>Dosage | Effect                                     | Reference |
|-----------------------------------------|-----------------------------------|-------------------------------------------------------------------------|----------------------------------|--------------------------------------------|-----------|
| Renal Cell<br>Carcinoma                 | Caki-1<br>Xenografts              | CB-839                                                                  | Everolimus                       | 85% Tumor<br>Growth<br>Inhibition<br>(TGI) | [8]       |
| Renal Cell<br>Carcinoma                 | Caki-1<br>Xenografts              | CB-839 alone                                                            | -                                | 51% TGI                                    | [8]       |
| Renal Cell<br>Carcinoma                 | Caki-1<br>Xenografts              | Everolimus<br>alone                                                     | -                                | 52% TGI                                    | [8]       |
| Triple-<br>Negative<br>Breast<br>Cancer | Patient-<br>Derived<br>Xenograft  | CB-839<br>(200mg/kg,<br>twice daily)                                    | -                                | 61% tumor<br>growth<br>suppression         | [8]       |
| Liver Cancer                            | SNU398 &<br>MHCC97H<br>Xenografts | CB-839                                                                  | V-9302                           | Strong<br>growth<br>inhibition             | [19]      |
| Glioblastoma                            | Mouse<br>Xenograft                | Compound<br>968                                                         | mTOR<br>inhibitor                | Synergistic<br>tumor cell<br>death         | [10]      |
| Ovarian<br>Cancer                       | Xenograft                         | Compound<br>968                                                         | Paclitaxel                       | Increased<br>sensitivity to<br>paclitaxel  | [17]      |
| Fibrosarcoma                            | Mouse Model                       | Glutaminase<br>C-IN-1 (200 µ<br>g/mouse , i.p.<br>daily for 12<br>days) | -                                | ~50%<br>reduction in<br>tumor size         | [6]       |

# **Experimental Protocols**



#### **Cell Proliferation Assay (MTT Assay)**

This protocol is adapted from studies investigating the effect of GAC inhibitors on cancer cell proliferation.[17]

- Cell Seeding: Seed cancer cells (e.g., HEY, SKOV3, IGROV-1 ovarian cancer cells) in 96well plates at a density of 5,000 cells/well in DMEM/F12 medium containing 2.5 mM L-Glutamine.
- Drug Treatment: After 24 hours, treat the cells with varying concentrations of Glutaminase
   C-IN-1 (e.g., 0, 2, 5, 10, 25, 50 μM) or in combination with another drug (e.g., paclitaxel).
- Incubation: Incubate the cells for the desired period (e.g., 5 days).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

### **Western Blot Analysis**

This protocol is used to assess the expression levels of proteins involved in glutaminolysis and related signaling pathways.[17][19]

- Cell Lysis: Treat cells with the desired drugs for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10% SDS-polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GAC, KGA, phospho-mTOR, c-Myc) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GAC inhibitors in animal models.[8][18][19]

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10<sup>6</sup> Caki-1 cells) into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, GAC inhibitor alone, combination drug alone, and the combination of both drugs.
- Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for CB-839, intraperitoneal injection for Compound 968) and schedule (e.g., daily or twice daily).
- Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.



# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Glutaminase C signaling pathway and points of inhibition.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]

#### Methodological & Application





- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Vascular Endothelial Glutaminase Inhibits Tumor Growth and Metastasis, and Increases Sensitivity to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actionkidneycancer.org [actionkidneycancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutaminase regulation in cancer cells: a druggable chain of events PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition in renal cell carcinoma therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting glutaminase and mTOR PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensatory glutamine metabolism promotes glioblastoma resistance to mTOR inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Application Notes and Protocols for Glutaminase C-IN-1 in Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671598#using-glutaminase-c-in-1-in-combination-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com